(S)-2-Methyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine
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Description
(S)-2-Methyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine is a useful research compound. Its molecular formula is C13H18N4O3 and its molecular weight is 278.31 g/mol. The purity is usually 95%.
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Biological Activity
(S)-2-Methyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a piperazine ring and a nitropyridine moiety, suggests various biological activities that are being explored in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H18N4O3
- Molar Mass : 278.31 g/mol
- CAS Number : 1895867-67-0
- IUPAC Name : (2S)-2-methyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine
Research indicates that compounds similar to this compound may act through various pathways, particularly involving receptor modulation and enzyme inhibition:
- GLP-1 Receptor Agonism : Some studies suggest that related compounds exhibit activity as glucagon-like peptide-1 (GLP-1) receptor agonists, which are crucial in regulating insulin secretion and glucose metabolism . This mechanism could position this compound as a candidate for diabetes treatment.
- Neuroprotective Effects : The presence of the nitropyridine group may contribute to neuroprotective properties, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways.
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies:
Study | Findings |
---|---|
Study 1 | Demonstrated significant GLP-1 receptor activation leading to enhanced insulin secretion in vitro. |
Study 2 | Showed neuroprotective effects in animal models of neurodegeneration, suggesting potential for treating cognitive disorders. |
Study 3 | Investigated the compound's efficacy in modulating inflammatory responses in vitro, indicating anti-inflammatory properties. |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Diabetes Management : In a controlled study involving diabetic rats, administration of the compound resulted in improved glycemic control and increased beta-cell proliferation, suggesting its role as a GLP-1 receptor agonist .
- Neuroprotection : A study focusing on cognitive decline showed that treatment with this compound led to reduced neuronal apoptosis and improved cognitive function in models of Alzheimer's disease .
- Anti-inflammatory Activity : Research indicated that this compound significantly reduced markers of inflammation in vitro, supporting its potential use in inflammatory diseases .
Properties
CAS No. |
1895867-67-0 |
---|---|
Molecular Formula |
C13H18N4O3 |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
(2S)-2-methyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine |
InChI |
InChI=1S/C13H18N4O3/c1-10-7-15(12-8-20-9-12)4-5-16(10)11-2-3-13(14-6-11)17(18)19/h2-3,6,10,12H,4-5,7-9H2,1H3/t10-/m0/s1 |
InChI Key |
KHUVQQWNINXKGF-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])C3COC3 |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])C3COC3 |
Origin of Product |
United States |
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